molecular formula C13H12N2O2S B3139494 Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate CAS No. 477845-54-8

Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate

Cat. No.: B3139494
CAS No.: 477845-54-8
M. Wt: 260.31 g/mol
InChI Key: ICGYQZWGCSUPEK-UHFFFAOYSA-N
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Description

Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate is a complex organic compound characterized by the presence of a pyridine ring, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with methyl 3-amino-2-thiophenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-pyrrolecarboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different heterocyclic rings.

Properties

IUPAC Name

methyl 3-(1-pyridin-4-ylethylideneamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9(10-3-6-14-7-4-10)15-11-5-8-18-12(11)13(16)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYQZWGCSUPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(SC=C1)C(=O)OC)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate
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Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate
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Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate
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Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate
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Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate
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